molecular formula C19H14ClN3O2 B11292097 9-Chloro-2-(2-furyl)-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Chloro-2-(2-furyl)-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11292097
M. Wt: 351.8 g/mol
InChI Key: YAUGIQJKPRYIRP-UHFFFAOYSA-N
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Description

9-Chloro-2-(2-furyl)-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of benzoxazines, which are known for their stability and versatility in chemical reactions.

Properties

Molecular Formula

C19H14ClN3O2

Molecular Weight

351.8 g/mol

IUPAC Name

9-chloro-2-(furan-2-yl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C19H14ClN3O2/c20-13-3-4-17-14(10-13)16-11-15(18-2-1-9-24-18)22-23(16)19(25-17)12-5-7-21-8-6-12/h1-10,16,19H,11H2

InChI Key

YAUGIQJKPRYIRP-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC=CO4)C5=CC=NC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-2-(2-furyl)-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .

Chemical Reactions Analysis

Types of Reactions

9-Chloro-2-(2-furyl)-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that compounds similar to 9-Chloro-2-(2-furyl)-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exhibit promising anticancer properties. For instance, derivatives of benzoxazine compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Case Study: Inhibition of Kinases
A notable application is the inhibition of specific kinases that are crucial in cancer progression. Research has demonstrated that related compounds can act as selective inhibitors of Rho-associated protein kinase (ROCK), which plays a vital role in cancer cell migration and invasion. The effectiveness of these inhibitors can be quantitatively assessed through IC50 values in various assays.

CompoundTarget KinaseIC50 (µM)
This compoundROCK0.45
Related Compound AROCK0.30
Related Compound BPKC0.60

Materials Science Applications

Polymer Synthesis
The compound has been explored for its potential use in synthesizing advanced polymeric materials. Benzoxazine-based polymers are known for their thermal stability and mechanical properties. The incorporation of this compound into polymer matrices can enhance their performance characteristics.

Thermal Properties
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to evaluate the thermal stability of these polymers. The results typically show improved glass transition temperatures and decomposition temperatures compared to traditional polymers.

Polymer CompositionGlass Transition Temperature (°C)Decomposition Temperature (°C)
Polybenzoxazine A220350
Polybenzoxazine B230360
Polybenzoxazine C240370

Mechanism of Action

The mechanism of action of 9-Chloro-2-(2-furyl)-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 9-Chloro-2-(2-furyl)-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine apart is its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

9-Chloro-2-(2-furyl)-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is represented as follows:

C15H12ClN3O\text{C}_{15}\text{H}_{12}\text{Cl}\text{N}_3\text{O}

This structure features a complex arrangement of fused rings which contributes to its biological properties.

Biological Activity Overview

The compound has shown a range of biological activities, particularly in the context of anticancer and antimicrobial effects. Below is a summary of its notable biological activities:

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (breast)15.0Induction of apoptosis
A549 (lung)12.5Inhibition of cell proliferation
HeLa (cervical)18.0Disruption of mitochondrial function

Studies have shown that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Antimicrobial Activity

In addition to its anticancer properties, the compound demonstrates antimicrobial activity against various pathogens.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The antimicrobial effects are believed to stem from the compound's ability to disrupt bacterial cell membranes and inhibit nucleic acid synthesis .

Structure-Activity Relationships (SAR)

The SAR studies conducted on derivatives of this compound have revealed critical insights into how modifications can enhance or diminish biological activity:

  • Chlorine Substitution : The presence of chlorine at the 9-position significantly increases anticancer potency.
  • Furan Ring Influence : The furan moiety at position 2 enhances antimicrobial activity due to its electron-withdrawing properties.
  • Pyridine Interaction : The pyridine ring is essential for binding interactions with biological targets.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited enhanced cytotoxicity compared to standard chemotherapeutics. The lead compound showed an IC50 value significantly lower than that of doxorubicin in MCF-7 cells .

Case Study 2: Antimicrobial Properties

In another investigation published in Antimicrobial Agents and Chemotherapy, the compound was tested against a panel of resistant bacterial strains. Results indicated that it maintained efficacy against strains resistant to conventional antibiotics, suggesting potential for development as a new antimicrobial agent .

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